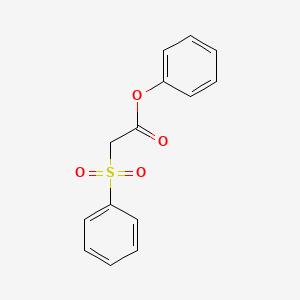![molecular formula C10H22NO5P B14303243 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid CAS No. 113194-28-8](/img/structure/B14303243.png)
2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid is an organic compound that features a carboxylic acid functional group and a phosphoryl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid typically involves the reaction of a suitable phosphorylating agent with an appropriate amino acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The phosphoryl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines or phosphine oxides.
科学研究应用
2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its phosphoryl group, which can interact with biological molecules.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism by which 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, thereby modulating their activity. Additionally, the compound can participate in signaling pathways by acting as a phosphate donor or acceptor.
相似化合物的比较
Similar Compounds
Phosphoryl amino acids: Compounds like phosphorylserine and phosphorylthreonine share structural similarities with 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid.
Phosphine oxides: These compounds also contain a phosphoryl group and exhibit similar reactivity.
Uniqueness
What sets this compound apart is its specific combination of a carboxylic acid and a phosphoryl group, which provides unique reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
113194-28-8 |
|---|---|
分子式 |
C10H22NO5P |
分子量 |
267.26 g/mol |
IUPAC 名称 |
2-[di(propan-2-yloxy)phosphorylamino]butanoic acid |
InChI |
InChI=1S/C10H22NO5P/c1-6-9(10(12)13)11-17(14,15-7(2)3)16-8(4)5/h7-9H,6H2,1-5H3,(H,11,14)(H,12,13) |
InChI 键 |
IJLHXCGMEQHMGY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)O)NP(=O)(OC(C)C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)


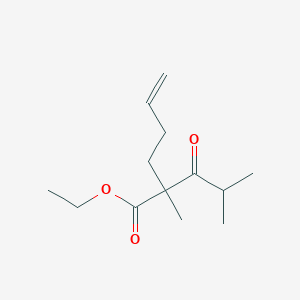
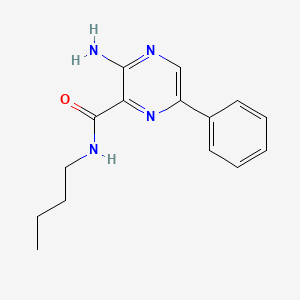
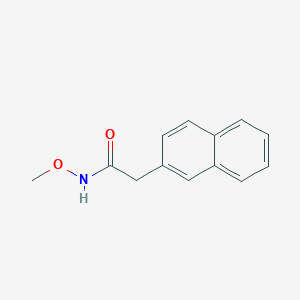
![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)
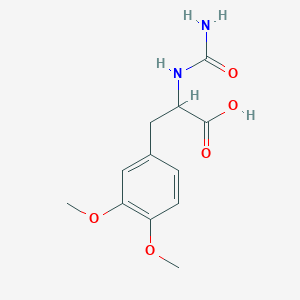
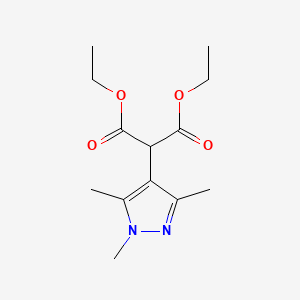
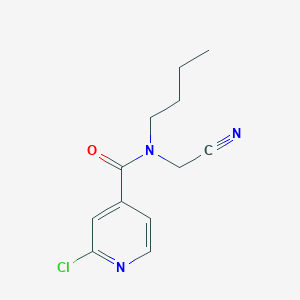
![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![[(Cyclobutylamino)-phosphonomethyl]phosphonic acid](/img/structure/B14303230.png)

